molecular formula C16H20N2O7 B12771957 methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid CAS No. 197635-32-8

methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid

Cat. No.: B12771957
CAS No.: 197635-32-8
M. Wt: 352.34 g/mol
InChI Key: JPZQYVJALIXKTP-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid is a compound that features a benzoate ester linked to an imidazole derivative via an ethoxy bridge The presence of oxalic acid suggests it may form a salt or complex with the primary compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The imidazole ring can undergo oxidation to form imidazole N-oxides.

    Reduction: Reduction reactions can target the benzoate ester, converting it to the corresponding alcohol.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate is likely related to its ability to interact with biological targets through the imidazole ring. Imidazole rings are known to bind to metal ions and enzymes, potentially inhibiting their activity. This compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate is unique due to the specific combination of the benzoate ester and the imidazole ring linked via an ethoxy bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

197635-32-8

Molecular Formula

C16H20N2O7

Molecular Weight

352.34 g/mol

IUPAC Name

methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid

InChI

InChI=1S/C14H18N2O3.C2H2O4/c1-11-15-7-8-16(11)9-10-19-13-5-3-12(4-6-13)14(17)18-2;3-1(4)2(5)6/h3-6H,7-10H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

JPZQYVJALIXKTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN1CCOC2=CC=C(C=C2)C(=O)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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